![molecular formula C20H19N3O4S B2935390 1-(4-{[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}phenyl)ethan-1-one CAS No. 2097893-01-9](/img/structure/B2935390.png)
1-(4-{[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}phenyl)ethan-1-one
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Overview
Description
This compound is a derivative of pyrrolidine, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a quinoxaline moiety, which is a type of nitrogen heterocycle .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring and a quinoxaline moiety . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Scientific Research Applications
Drug Discovery and Development
The pyrrolidine ring, a core component of this compound, is a versatile scaffold in medicinal chemistry. It’s used to create novel biologically active compounds due to its ability to efficiently explore pharmacophore space, contribute to stereochemistry, and provide three-dimensional coverage . This compound could be instrumental in the development of new drugs with selective target activity, potentially leading to breakthroughs in treating diseases.
Anti-Cancer Research
Quinoxaline derivatives, which form part of the compound’s structure, have shown promise in anti-cancer research. They exhibit a range of biological activities and can be synthesized using green chemistry principles. Their versatility in pharmacology makes them candidates for developing novel anti-cancer agents .
Agriculture
In the agricultural sector, quinoxaline derivatives are used as antibiotics and have multifunctional properties. They can act against various targets, receptors, or microorganisms, which could be beneficial in developing plant protection agents or growth promoters .
Materials Science
The compound’s potential applications in materials science stem from its structural components. For instance, the direct functionalization of quinoxaline derivatives can lead to the development of new materials with unique properties, such as enhanced durability or specialized conductivity .
Environmental Science
Quinoxaline derivatives could also play a role in environmental science. Their diverse biological activities may be useful in bioremediation processes or as part of environmental monitoring systems to detect pollutants or toxins .
Biochemistry
In biochemistry, the compound’s ability to interact with various biological molecules could be harnessed to study enzyme mechanisms, receptor-ligand interactions, or cellular processes. Its structural complexity allows for a wide range of biochemical applications, including as a tool for understanding molecular functions or as a probe in diagnostic assays .
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrroloquinoxaline derivatives, have been reported to exhibit a broad range of biological activities . They have been described as antipsychotic agents, antiviral agents, adenosine receptor modulators, antituberculosis agents, antiparasitic, and anticancer compounds .
Mode of Action
It is known that the pyrrolidine ring, a key structural component of this compound, can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring . These properties may influence the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
Compounds with similar structures have been reported to interact with various biochemical pathways, influencing a wide range of biological activities .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It has been reported that similar compounds show interesting cytotoxic potential against different human leukemia cell lines .
Action Environment
It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
properties
IUPAC Name |
1-[4-(3-quinoxalin-2-yloxypyrrolidin-1-yl)sulfonylphenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-14(24)15-6-8-17(9-7-15)28(25,26)23-11-10-16(13-23)27-20-12-21-18-4-2-3-5-19(18)22-20/h2-9,12,16H,10-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZQCTQKHCUUET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=NC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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